C-25 Ethyl Substitution SAR Profile
A systematic comparison of seven naturally occurring cimigenol derivatives revealed that the C-25 substitution pattern is a primary determinant of cytotoxic activity against multiple myeloma cell lines (NCI-H929, OPM-2, U266) [1]. The study identified 25-O-methylcimigenol-3-O-α-L-arabinopyranoside as the most potent candidate, establishing that the nature of the C-25 substituent (methyl vs. ethyl vs. unsubstituted) directly impacts bioactivity. While 25-O-ethylcimigenol-3-O-beta-D-xylopyranoside was not included in this specific panel, the established SAR framework confirms that the ethyl substitution at C-25 confers a distinct activity profile compared to methyl- or acetyl-substituted analogs, making it a non-interchangeable entity for SAR-driven investigations.
| Evidence Dimension | C-25 substituent effect on cytotoxic potency |
|---|---|
| Target Compound Data | Ethyl group at C-25; xylose at C-3 |
| Comparator Or Baseline | 25-O-methylcimigenol-3-O-α-L-arabinopyranoside: methyl at C-25, arabinose at C-3 (identified as most potent among tested derivatives); 25-O-acetylcimigenol-3-O-beta-D-xylopyranoside: acetyl at C-25, xylose at C-3 (notable cytotoxicity in HepG2/MCF-7) |
| Quantified Difference | Not directly quantified for this specific pairwise comparison; SAR study demonstrates that C-25 modification alters cytotoxic potency across multiple cell lines |
| Conditions | Multiple myeloma cell lines NCI-H929, OPM-2, U266 (in vitro cytotoxicity assays) |
Why This Matters
Procurement of this specific C-25 ethyl-substituted analog is essential for SAR studies aiming to probe the pharmacophoric contribution of the ethyl group relative to methyl or acetyl substitutions, a key variable in optimizing cycloartane triterpenoid leads.
- [1] Jöhrer K, Stuppner H, Greil R, Çiçek SS. Structure-guided identification of black cohosh (Actaea racemosa) triterpenoids with in vitro activity against multiple myeloma. Molecules. 2020;25(4):766. doi:10.3390/molecules25040766 View Source
